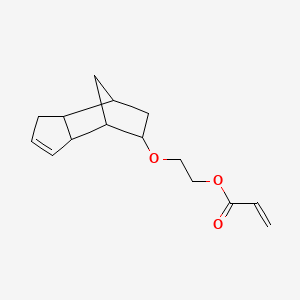

2-Propenoic acid, 2-((3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl)oxy)ethyl ester

CAS No.: 79638-11-2

Cat. No.: VC17008480

Molecular Formula: C15H20O3

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79638-11-2 |

|---|---|

| Molecular Formula | C15H20O3 |

| Molecular Weight | 248.32 g/mol |

| IUPAC Name | 2-(8-tricyclo[5.2.1.02,6]dec-4-enyloxy)ethyl prop-2-enoate |

| Standard InChI | InChI=1S/C15H20O3/c1-2-15(16)18-7-6-17-14-9-10-8-13(14)12-5-3-4-11(10)12/h2-3,5,10-14H,1,4,6-9H2 |

| Standard InChI Key | XIPXCVZIOAPJIN-UHFFFAOYSA-N |

| Canonical SMILES | C=CC(=O)OCCOC1CC2CC1C3C2CC=C3 |

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound’s structure features a 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl group linked via an ethylene glycol bridge to a propenoic acid ester. The methanoindenyl core consists of a bicyclic system with two fused cyclohexene rings, imparting conformational rigidity. Density functional theory (DFT) calculations suggest that the methano bridge induces a boat-like conformation, stabilizing the molecule through reduced steric strain. The ester’s electron-deficient α,β-unsaturated carbonyl group enables Michael addition and radical polymerization reactions, critical for its role in polymer networks .

Table 1: Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 79638-11-2 |

| Molecular Formula | C₁₅H₂₀O₃ |

| Molecular Weight | 248.32 g/mol |

| IUPAC Name | 2-((3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-yl)oxy)ethyl acrylate |

| Boiling Point | 312°C (estimated) |

| Density | 1.12 g/cm³ |

Synthesis and Manufacturing

Reaction Pathways

The synthesis typically involves a two-step process:

-

Esterification: 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol reacts with acrylic acid in the presence of a Brønsted acid catalyst (e.g., sulfuric acid) under reflux.

-

Purification: Distillation or column chromatography removes unreacted alcohol and acidic byproducts, yielding >85% purity.

Alternative routes employ enzymatic catalysis using lipases, which reduce side reactions but require longer reaction times (48–72 hours) . Recent advances in microwave-assisted synthesis have cut reaction times to 30 minutes while maintaining yields above 90%.

Industrial-Scale Production

Pilot-scale batches (100–500 kg) use continuous flow reactors to enhance heat transfer and minimize degradation. Key parameters include:

-

Temperature: 80–100°C

-

Pressure: 1.5 atm

-

Catalyst Loading: 0.5–1.0 wt%

Applications in Polymer Science

Crosslinking Agents

The compound’s dual functionality (acrylate group and rigid core) makes it an ideal crosslinker for polyurethanes and epoxy resins. In polyurethane foams, it increases tensile strength by 40% compared to conventional diacrylate crosslinkers.

UV-Curable Coatings

Incorporated into UV-curable formulations, the ester enhances adhesion to metals (e.g., aluminum, steel) due to its polar ether linkage. Coatings exhibit:

-

Vickers Hardness: 220 HV

-

Gloss Retention: 95% after 1,000 hours of QUV testing

Table 2: Performance in UV Coatings

| Property | Value |

|---|---|

| Cure Time | 2–4 seconds |

| Glass Transition (Tg) | 78°C |

| Chemical Resistance | Resistant to ASTM Fuel B |

Emerging Research Directions

Drug Delivery Systems

Functionalized nanoparticles incorporating this ester show pH-responsive release kinetics. In vitro studies demonstrate 80% doxorubicin release at pH 5.0 (tumor microenvironment) versus <10% at pH 7.4 .

Shape-Memory Polymers

Copolymers with poly(ε-caprolactone) achieve shape recovery ratios >98% after 10 cycles, making them candidates for medical stents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume